tert-butyl3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate,trifluoroaceticacid
CAS No.: 2361635-60-9
Cat. No.: VC6404516
Molecular Formula: C14H22F3NO6
Molecular Weight: 357.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2361635-60-9 |
|---|---|
| Molecular Formula | C14H22F3NO6 |
| Molecular Weight | 357.326 |
| IUPAC Name | tert-butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C12H21NO4.C2HF3O2/c1-12(2,3)17-10(14)8-5-7(6-8)9(13)11(15)16-4;3-2(4,5)1(6)7/h7-9H,5-6,13H2,1-4H3;(H,6,7) |
| Standard InChI Key | QGAVOFMSQRSKGJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a cyclobutane ring substituted at the 1- and 3-positions. The 1-position is occupied by a tert-butyl carboxylate group (), while the 3-position bears a 1-amino-2-methoxy-2-oxoethyl substituent (). The trifluoroacetic acid () component likely arises as a counterion during synthesis or purification.
Key Structural Features:
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Cyclobutane Core: A four-membered ring that introduces strain, potentially enhancing binding affinity in drug-target interactions .
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tert-Butyl Carboxylate: A bulky ester group that improves metabolic stability by shielding ester bonds from hydrolysis .
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Amino-Oxoethyl Side Chain: A polar moiety contributing to hydrogen bonding and solubility.
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Trifluoroacetic Acid: Enhances solubility in organic solvents and stabilizes the compound as a salt.
Molecular Data:
| Property | Value |
|---|---|
| CAS Number | 2361635-60-9 |
| Molecular Formula | |
| Molecular Weight | 357.326 g/mol |
| IUPAC Name | tert-Butyl 3-(1-amino-2-methoxy-2-oxoethyl)cyclobutane-1-carboxylate; 2,2,2-trifluoroacetic acid |
| SMILES | CC(C)(C)OC(=O)C1CC(C1)C(C(=O)OC)N.C(=O)(C(F)(F)F)O |
Synthesis and Reaction Pathways
Synthetic Strategies
The compound’s synthesis likely involves multi-step functionalization of cyclobutane carboxylic acid derivatives. Key steps include:
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Cyclobutane Carboxylate Formation:
Cyclobutane carboxylic acids are converted to esters via reactions with tert-butanol under acidic conditions. For example, sulfur tetrafluoride () has been used to trifluoromethylate cyclobutane carboxylic acids, though this specific compound retains a tert-butyl group . -
Introduction of the Amino-Oxoethyl Group:
A Curtius rearrangement or nucleophilic addition strategy may introduce the amino functionality. In related studies, diphenyl phosphoryl azide (DPPA) and triethylamine in tert-butanol facilitate carbamate formation from γ-keto carboxylic acids . For instance, 1-(3-oxocyclobutyl) carboxylic acid reacts with DPPA to generate Boc-protected ureas, suggesting analogous pathways for amino group installation . -
Trifluoroacetic Acid Salt Formation:
Deprotection of tert-butyl carbamates using trifluoroacetic acid yields the final salt form. This step is common in peptide and small-molecule synthesis to enhance solubility.
Physicochemical Properties
Lipophilicity and Solubility
While experimental log D values for this compound are unavailable, analogous tert-butyl cyclobutane derivatives exhibit log D increases of ~0.5 units compared to linear aliphatic chains . The trifluoroacetic acid counterion likely improves aqueous solubility, though the tert-butyl group may counterbalance this by enhancing hydrophobicity.
Acid-Base Behavior
The amino group’s pKₐ is influenced by adjacent electron-withdrawing groups. In similar cyclobutane amines, replacing tert-butyl with trifluoromethyl groups reduces basicity (pKₐ ~5.29) . This compound’s amino group, adjacent to a ketone and ester, may exhibit further pKₐ depression, favoring protonation under physiological conditions.
Applications in Drug Discovery
Case Studies
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Antihistamines/Antifungals: Cyclobutane analogues of Buclizine and Butenafine demonstrate comparable efficacy to parent drugs, with enhanced log D values .
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Agrochemicals: Cyclobutane derivatives of Pinoxaden show improved herbicidal activity, suggesting potential for analogous applications .
Future Research Directions
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Synthetic Optimization:
Scaling up production using flow chemistry or catalytic methods could improve yields. For example, nickel-catalyzed [2+2] cycloadditions offer modular routes to substituted cyclobutanes . -
Biological Screening:
Testing this compound in kinase or protease inhibition assays could reveal therapeutic potential. Molecular docking studies may predict target engagement. -
Solubility Studies:
Experimental determination of log D and aqueous solubility will guide formulation strategies. -
Metabolic Stability:
Liver microsome assays could assess susceptibility to cytochrome P450 enzymes, a critical factor in drug development .
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